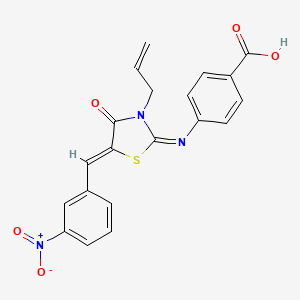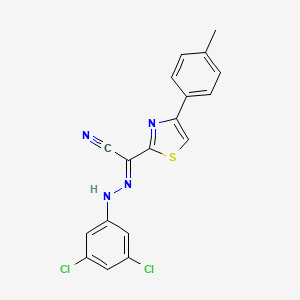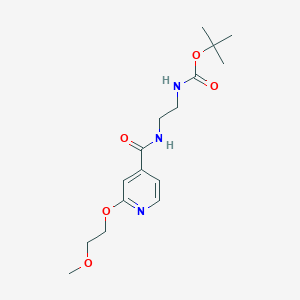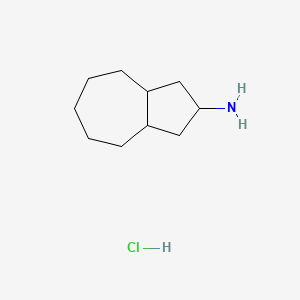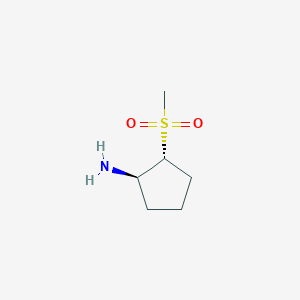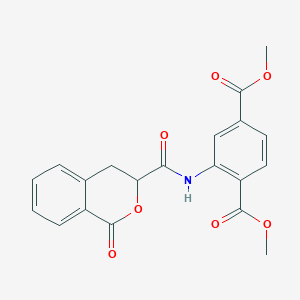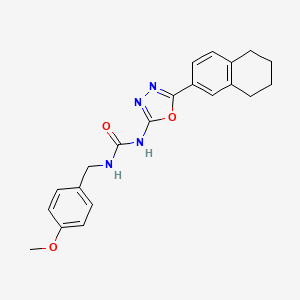
1-(4-Methoxybenzyl)-3-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Methoxybenzyl)-3-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)urea is a useful research compound. Its molecular formula is C21H22N4O3 and its molecular weight is 378.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- A study highlighted the synthesis of deuterium-labeled AR-A014418, a derivative closely related to the specified compound, for use as an internal standard in LC–MS analysis, demonstrating its application in pharmacokinetics studies (Liang, Wang, Yan, & Wang, 2020). This synthesis process is crucial for drug development and pharmacological research.
Anticancer Potential
- New 1,3,4-oxadiazole derivatives, related to the chemical structure of interest, were synthesized and evaluated for their cytotoxic effects against various cancer cell lines, showing potent anticancer activities and providing insights into their mechanism of action, including apoptosis induction and mitochondrial membrane depolarization (Altıntop, Sever, Çiftçi, Turan-Zitouni, Kaplancıklı, & Özdemir, 2018).
- Another study synthesized ureas and sulfamides derived from 1-aminotetralins, tested for anticancer activity against human glioblastoma and prostate cancer cell lines, with some compounds showing significant cytotoxic activity, suggesting potential as anticancer agents (Özgeriş, Akbaba, Özdemir, Türkez, & Göksu, 2017).
Enzyme Inhibition and Molecular Docking
- The synthesis and evaluation of a new series of oxadiazole-based anticancer agents revealed their potential as Akt and FAK inhibitors, highlighting the compound's role in enzyme inhibition and the importance of molecular docking studies for drug discovery (Altıntop et al., 2018).
Radiolabeling for PET Studies
- The compound AR-A014418, a variant of the molecule , was radiolabeled for PET studies, illustrating the compound's application in neuroscientific research and the study of enzyme inhibitors in vivo. However, the study found poor brain penetration, limiting its use for cerebral PET studies (Vasdev et al., 2005).
properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-27-18-10-6-14(7-11-18)13-22-20(26)23-21-25-24-19(28-21)17-9-8-15-4-2-3-5-16(15)12-17/h6-12H,2-5,13H2,1H3,(H2,22,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTHWMUVQFDCIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2=NN=C(O2)C3=CC4=C(CCCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chloro-4-methylphenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2956862.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)urea](/img/structure/B2956864.png)

![3-bromo-N-cyano-4-fluoro-N-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]aniline](/img/structure/B2956870.png)
![[4-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2956871.png)
